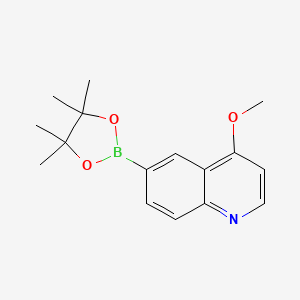
Tert-butyl 2,4-diamino-4-oxobutanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Asn-OtBu: tert-butyl L-asparaginate , is a chemical compound with the molecular formula C8H16N2O3 . It is an ester derivative of L-asparagine, where the carboxyl group is protected by a tert-butyl group. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: H-Asn-OtBu can be synthesized through the esterification of L-asparagine with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of H-Asn-OtBu involves similar esterification processes but is optimized for large-scale production. This includes the use of continuous reactors and advanced purification techniques to achieve high purity and yield.
Types of Reactions:
Hydrolysis: H-Asn-OtBu can undergo hydrolysis to yield L-asparagine and tert-butanol. This reaction is typically carried out using strong acids or bases.
Amide Formation: The compound can react with amines to form amides, which are useful intermediates in organic synthesis.
Substitution Reactions: H-Asn-OtBu can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Amide Formation: Amines and coupling reagents such as carbodiimides (e.g., DCC) are employed.
Substitution Reactions: Nucleophiles and suitable solvents are used to facilitate the reaction.
Major Products Formed:
L-Asparagine: Resulting from hydrolysis.
Amides: Formed through reactions with amines.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
H-Asn-OtBu is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted side reactions.
Biology: Employed in the study of protein structure and function, as it can mimic natural amino acids.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mécanisme D'action
The mechanism by which H-Asn-OtBu exerts its effects depends on its specific application. For example, in peptide synthesis, it acts as a protecting group by preventing the carboxyl group from reacting with other reagents. In drug delivery, it may interact with biological targets to enhance the stability and efficacy of therapeutic agents.
Molecular Targets and Pathways Involved:
Peptide Synthesis: Protects the carboxyl group of amino acids.
Drug Delivery: Interacts with cell membranes and receptors to improve drug delivery.
Comparaison Avec Des Composés Similaires
Tert-butyl L-glutamate
Tert-butyl L-serinate
Tert-butyl L-alaninate
Propriétés
Formule moléculaire |
C8H17ClN2O3 |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
tert-butyl 2,4-diamino-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H2,10,11);1H |
Clé InChI |
RXNKCUXXNGWROA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15358456.png)
![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)







